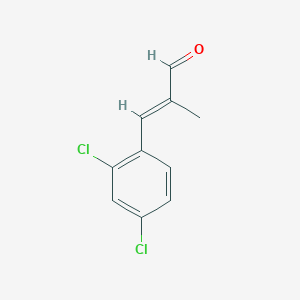

3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenal moiety This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired propenal compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques, such as distillation and recrystallization, ensures the isolation of the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the propenal group to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amino derivatives, thiol derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of 3-(2,4-Dichlorophenyl)-2-methyl-2-propenal exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against human cancer cell lines such as K562 and A549, with IC50 values in the low micromolar range. These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

In addition to its anticancer potential, this compound derivatives have demonstrated antimicrobial activity. Studies have shown that certain analogs possess effective antibacterial properties against strains like E. coli and S. pneumoniae, highlighting their potential use in treating bacterial infections .

Environmental Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Its chlorinated phenyl group can enhance biological activity against pests while potentially reducing toxicity to non-target organisms. Research into similar compounds has revealed their effectiveness in controlling agricultural pests without significant environmental impact .

Environmental Monitoring

Given its chemical stability and potential for bioaccumulation, this compound can be utilized as a marker in environmental studies to monitor pollution levels and assess the impact of agricultural chemicals on ecosystems .

Case Study 1: Anticancer Mechanisms

A study published in PMC reported the synthesis of various derivatives of this compound and their evaluation against multiple cancer cell lines. The most promising derivatives showed IC50 values as low as 0.08 mM, indicating potent anticancer activity. The study emphasized the role of the compound in disrupting microtubule dynamics, which is essential for cancer cell proliferation .

| Compound | Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 0.08 | Tubulin polymerization inhibition |

| Compound B | A549 | 0.12 | Cell cycle arrest at G2/M phase |

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives demonstrated significant inhibition zones against various bacterial strains. The study concluded that these compounds could serve as effective agents in combating resistant bacterial infections.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative X | B. subtilis | >15 |

| Derivative Y | S. pneumoniae | >15 |

Mécanisme D'action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes that inhibit their function.

Comparaison Avec Des Composés Similaires

3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal can be compared with other similar compounds, such as:

2,4-Dichlorobenzaldehyde: A precursor in the synthesis of this compound, with similar reactivity but different applications.

2,4-Dichlorophenylacetic acid: Another dichlorophenyl derivative with applications in herbicides and plant growth regulators.

2,4-Dichlorophenylhydrazine: Used in the synthesis of pharmaceuticals and agrochemicals, with different reactivity and applications.

The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.

Activité Biologique

3-(2,4-Dichlorophenyl)-2-methyl-2-propenal, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetone or other suitable ketones. The resulting compound can serve as a precursor for various derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that derivatives with a dichlorophenyl group possess enhanced antifungal activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values for this compound against Candida albicans have been reported as low as 0.023 µg/mL, demonstrating its potency relative to standard antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.023 | Antifungal |

| Fluconazole | 0.35 | Antifungal |

Antiproliferative Effects

In addition to its antimicrobial properties, the compound exhibits antiproliferative effects on various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This makes it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been found to inhibit cytochrome P450 enzymes involved in steroidogenesis and drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

- Antifungal Activity : A recent study evaluated the antifungal efficacy of several chalcone derivatives against Candida albicans and reported that the dichloro-substituted compounds showed significantly lower MIC values than their non-substituted analogs .

- Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Propriétés

Formule moléculaire |

C10H8Cl2O |

|---|---|

Poids moléculaire |

215.07 g/mol |

Nom IUPAC |

(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H8Cl2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-6H,1H3/b7-4+ |

Clé InChI |

LFYROJBISPJGQH-QPJJXVBHSA-N |

SMILES isomérique |

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C=O |

SMILES canonique |

CC(=CC1=C(C=C(C=C1)Cl)Cl)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.